molecular formula C10H14N2O3 B1146880 tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate CAS No. 150767-01-4

tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate

Cat. No.: B1146880
CAS No.: 150767-01-4
M. Wt: 210.22976
InChI Key:
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Description

Tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate, commonly known as TB-Fu-Hydrazide, is a chemical compound with potential applications in scientific research. TB-Fu-Hydrazide is a hydrazine derivative that has been synthesized and studied for its potential use in drug discovery and development.

Scientific Research Applications

Synthesis of Fuel Additives

Tert-Butyl compounds, including derivatives similar to tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate, have been explored for the synthesis of fuel additives like Methyl Tert-Butyl Ether (MTBE). Research has focused on the catalytic synthesis of MTBE, a significant anti-knocking additive to gasoline. Investigations into the physical chemistry of MTBE synthesis on dodecatungstosilicic acid H4SiW12O40 highlight the process mechanisms and catalysts involved (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).

Environmental and Health Impacts of Synthetic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-Butyl derivatives, discuss their environmental occurrence, human exposure, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT), are widely used in industrial applications. Recent research highlights the need for future studies to investigate contamination, environmental behaviors, and toxicity effects of novel high molecular weight SPAs (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

The decomposition of Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor has been explored, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler hydrocarbons. This research presents an alternative method of addressing environmental concerns associated with MTBE contamination (Hsieh, Tsai, Chang, & Tsao, 2011).

Bioactive Heterocycles in Medicinal Chemistry

The role of furan and thiophene, components structurally related to this compound, in medicinal chemistry has been extensively reviewed. These heterocycles are pivotal in the design of bioactive molecules, with a focus on purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating the significance of these structures in developing antiviral, antitumor, and antimycobacterial agents (Ostrowski, 2022).

Mechanism of Action

The mechanism of action of “tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate” is not specified in the available resources. It’s often the case that the mechanism of action for such compounds is subject to ongoing research.

Safety and Hazards

The safety and hazards associated with “tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate” are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Properties

IUPAC Name

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKOWOFNGIUJBJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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